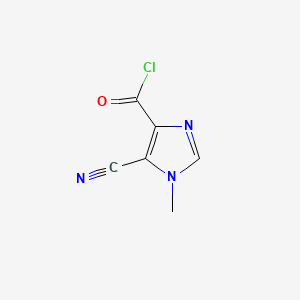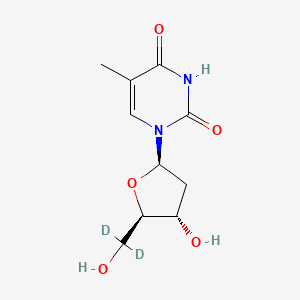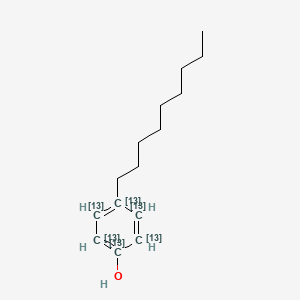
5,6-Dihydro Uracil-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative found in nucleic acids. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The isotopic labeling allows for detailed studies in biochemical and physiological processes, providing insights into metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro Uracil-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uracil structure. This can be achieved through the following steps:
Starting Materials: The synthesis begins with non-labeled uracil and isotopically labeled precursors such as carbon-13 labeled carbon dioxide and nitrogen-15 labeled ammonia.
Reaction Conditions: The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the incorporation of the isotopes. For example, the reaction may be carried out under high pressure and temperature to ensure efficient labeling.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopically labeled precursors are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized for maximum yield and efficiency, often involving automated systems and continuous monitoring.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and consistency of the final product.
化学反応の分析
Types of Reactions
5,6-Dihydro Uracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into dihydro derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents such as chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Uracil derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated uracil derivatives.
科学的研究の応用
5,6-Dihydro Uracil-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms, allowing researchers to track the movement of atoms within molecules.
Biology: Employed in metabolic studies to investigate the pathways and interactions of nucleic acids within cells.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of therapeutic agents.
Industry: Applied in the development of new materials and processes, particularly in the field of pharmaceuticals and biotechnology.
作用機序
The mechanism of action of 5,6-Dihydro Uracil-13C,15N2 involves its interaction with proteins, enzymes, and nucleic acids. The isotopic labeling allows for precise tracking of the compound within biological systems. Key aspects include:
Protein and Enzyme Interactions: The compound can bind to specific proteins and enzymes, inducing structural and functional changes.
Nucleic Acid Interactions: It can interact with DNA and RNA, leading to alterations in gene expression and cellular processes.
Metabolic Pathways: The compound is involved in various metabolic pathways, providing insights into biochemical processes and molecular targets.
類似化合物との比較
5,6-Dihydro Uracil-13C,15N2 can be compared with other similar compounds, such as:
5,6-Dihydro Uracil: The non-labeled version of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Uracil-13C,15N2: Another isotopically labeled compound, but without the dihydro modification.
Dihydrouracil: A related compound that is also a degradation product of DNA, used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications
特性
IUPAC Name |
(213C,1,3-15N2)1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[15NH][13C](=O)[15NH]C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)





![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/new.no-structure.jpg)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)


